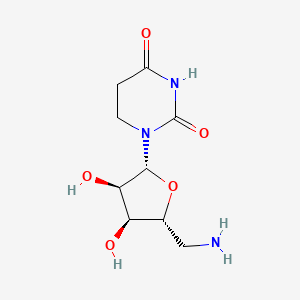
Uridine, 5'-amino-5'-deoxy-5,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5’-amino-5’-deoxy-5,6-dihydro- is a modified nucleoside derived from uridine. This compound is characterized by the presence of an amino group at the 5’ position and the reduction of the 5,6-double bond in the uridine molecule. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the active ester method, which involves the use of N-t-butoxycarbonyl-glycyl, N-t-butoxycarbonyl-L-phenylalanyl, and N-benzyloxycarbonyl-L-phenylalanyl derivatives . The transformations of 5’-benzamido-5’-deoxy-2’,5’-dimethylsulphonyloxy-derivatives of uridine and 5,6-dihydrouridine in refluxing water are also employed .
Industrial Production Methods
Industrial production methods for Uridine, 5’-amino-5’-deoxy-5,6-dihydro- are not well-documented in the literature. the principles of large-scale nucleoside synthesis, such as the use of protective groups and selective deprotection, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Uridine, 5’-amino-5’-deoxy-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Further reduction can modify the uridine structure.
Substitution: The amino group at the 5’ position can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of Uridine, 5’-amino-5’-deoxy-5,6-dihydro- include:
Potassium phthalimide: Used in dioxan for selective transformations.
Aqueous sodium hydroxide: Employed for generating epoxy derivatives.
Major Products
Major products formed from these reactions include:
Scientific Research Applications
Uridine, 5’-amino-5’-deoxy-5,6-dihydro- has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex nucleoside analogs.
- Biology : Studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
- Medicine : Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
- Industry : Utilized in the development of nucleoside-based pharmaceuticals and biochemical research tools.
Mechanism of Action
The mechanism of action of Uridine, 5’-amino-5’-deoxy-5,6-dihydro- involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The reduction of the 5,6-double bond and the presence of the amino group at the 5’ position can influence the compound’s interactions with enzymes and other molecular targets, potentially leading to alterations in nucleic acid stability and function .
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-2’-deoxyuridine : A halogenated pyrimidine nucleoside with antiviral properties .
- 5-Fluorouridine : A fluorinated nucleoside analog used in cancer therapy .
- 2’-Amino-2’-deoxy-β-D-arabino-5-methyl uridine : A nucleoside analog with anticancer activity .
Uniqueness
Uridine, 5’-amino-5’-deoxy-5,6-dihydro- is unique due to its specific modifications, which confer distinct chemical and biological properties. The presence of the amino group at the 5’ position and the reduction of the 5,6-double bond differentiate it from other nucleoside analogs, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
183617-36-9 |
|---|---|
Molecular Formula |
C9H15N3O5 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H15N3O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h4,6-8,14-15H,1-3,10H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
IYVFIRVWUSKDCK-XVFCMESISA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















